N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 851979-15-2
VCID: VC5480168
InChI: InChI=1S/C18H17ClN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C18H17ClN4O4S2
Molecular Weight: 452.93

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

CAS No.: 851979-15-2

Cat. No.: VC5480168

Molecular Formula: C18H17ClN4O4S2

Molecular Weight: 452.93

* For research use only. Not for human or veterinary use.

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide - 851979-15-2

Specification

CAS No. 851979-15-2
Molecular Formula C18H17ClN4O4S2
Molecular Weight 452.93
IUPAC Name N'-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Standard InChI InChI=1S/C18H17ClN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24)
Standard InChI Key BOYJHAWYIQHERK-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary structural domains:

  • 4-Chlorobenzo[d]thiazol-2-yl group: A bicyclic aromatic system featuring a chlorine substituent at the 4-position and a thiazole ring fused to a benzene ring. This moiety is structurally analogous to benzothiazole derivatives known for their antimicrobial and enzyme-inhibitory activities .

  • 4-(Morpholinosulfonyl)benzohydrazide backbone: A benzohydrazide core substituted at the para position with a morpholine ring linked via a sulfonyl group. The sulfonylmorpholine component is a common pharmacophore in antimycobacterial agents .

  • Hydrazide linkage: The CONHNH₂ group bridges the benzothiazole and sulfonylmorpholine-substituted benzene, distinguishing it from amide-based analogs .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₇ClN₄O₄S₂*Extrapolated
Molecular Weight452.93 g/mol*Calculated
Hydrogen Bond Donors2 (hydrazide NH, thiazole NH)
Hydrogen Bond Acceptors7 (sulfonyl O, morpholine O/N)
Rotatable Bonds5

*Derived from structural analogs in .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous benzohydrazides are typically synthesized via:

  • Hydrazide Formation: Reaction of 4-(morpholinosulfonyl)benzoic acid hydrazide with 4-chlorobenzo[d]thiazol-2-amine under coupling agents like EDC/HOBt .

  • Schiff Base Formation: Condensation of aryl aldehydes with hydrazides, though this method is more common for arylidene derivatives .

Key reaction steps inferred from include:

  • Activation of the carboxylic acid to an acyl chloride.

  • Nucleophilic substitution with hydrazine to form the benzohydrazide.

  • Coupling with the chlorobenzothiazolyl amine under mild basic conditions.

Physicochemical Profiling

Data from structurally related compounds suggest:

  • LogP (XLogP3): ~2.6 (similar to ), indicating moderate lipophilicity.

  • Aqueous Solubility: <1 mg/mL due to the sulfonyl and morpholine groups .

  • Stability: Susceptible to hydrolysis at the hydrazide linkage under acidic/basic conditions.

Biological Activity and Mechanism

Enzyme Inhibition

Chlorobenzothiazole derivatives are potent tyrosinase inhibitors. In , a related compound (MHY2081) showed IC₅₀ = 1.2 µM, outperforming kojic acid (IC₅₀ = 16.7 µM). Docking studies revealed hydrogen bonding with His263 and hydrophobic interactions with Val283 of tyrosinase .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundActivity (IC₅₀/EC₅₀)TargetReference
4-(Morpholin-4-yl)-N'-benzylidene50 µg/mL (MIC)M. tuberculosis
MHY2081 (benzothiazolyl thiazolone)1.2 µMTyrosinase
VU0652394-1 (benzamide analog)0.8 µMFerroptosis

Structure-Activity Relationships (SAR)

Critical SAR insights from analogous compounds include:

  • Chlorine Position: 4-Chloro substitution on benzothiazole enhances target binding via hydrophobic interactions .

  • Morpholinosulfonyl Group: Increases solubility and stabilizes ligand-receptor complexes through sulfonyl-oxygen hydrogen bonding .

  • Hydrazide vs. Amide: Hydrazides exhibit greater conformational flexibility, potentially improving binding to sterically constrained targets .

Pharmacokinetic and Toxicity Considerations

  • GI Absorption: High (predicted), due to moderate LogP and molecular weight <500 Da .

  • CYP Inhibition: Likely CYP1A2 inhibition based on benzothiazole substructures .

  • Toxicity Alerts: Potential hepatotoxicity due to the chlorobenzothiazole moiety, as seen in related compounds .

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